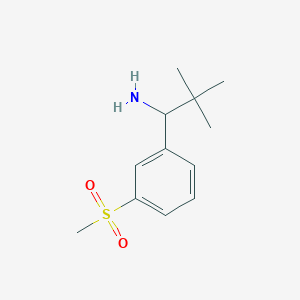
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a dimethyl group, a methylsulfonyl group attached to a phenyl ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the alkylation of a suitable precursor with a dimethyl group, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine
- 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine sulfate
Uniqueness
What sets 2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride apart from similar compounds is its specific chemical structure, which may confer unique properties such as solubility, stability, and reactivity. These properties can make it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3 |
Clé InChI |
RKWVBMQNSWISJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)
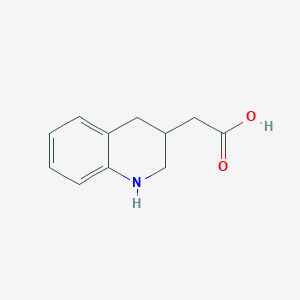



![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
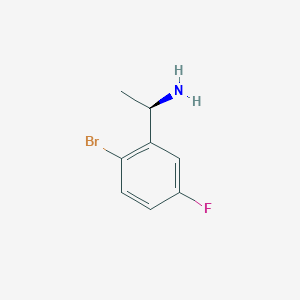
![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)

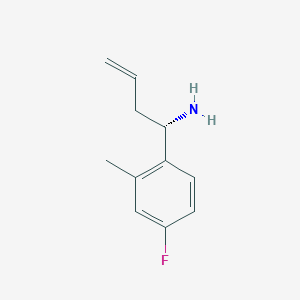
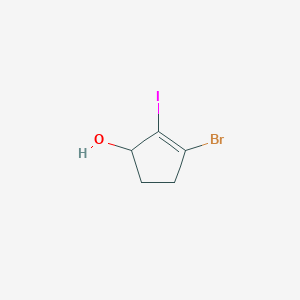
![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
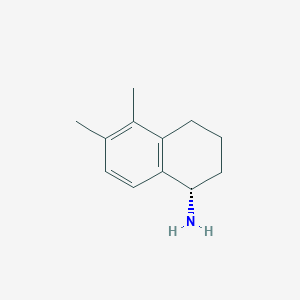
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)
